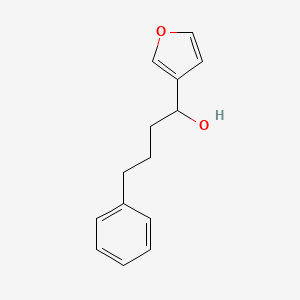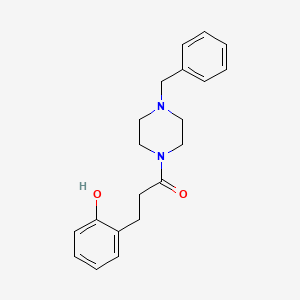
4-(2-(1H-imidazol-1-yl)ethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Imidazol-1-yl-ethoxy)-benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an imidazole ring linked to a benzamide moiety through an ethoxy group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Imidazol-1-yl-ethoxy)-benzamide typically involves the reaction of 4-hydroxybenzamide with 2-chloroethyl imidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzamide attacks the electrophilic carbon of 2-chloroethyl imidazole, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(2-Imidazol-1-yl-ethoxy)-benzamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through column chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Imidazol-1-yl-ethoxy)-benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(2-Imidazol-1-yl-ethoxy)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting thromboxane synthase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Imidazol-1-yl-ethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of thromboxane synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, the compound can reduce thromboxane A2 levels, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Imidazol-1-yl-ethoxy)-benzoic acid (Dazoxiben): Another thromboxane synthase inhibitor with a similar structure but different functional groups.
4-Chloro-7-(2-(imidazol-1-yl)ethoxy)-6-methoxyquinazoline: A compound with similar imidazole and ethoxy linkages but a different core structure.
Uniqueness
4-(2-Imidazol-1-yl-ethoxy)-benzamide is unique due to its specific combination of an imidazole ring and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane synthase selectively makes it a valuable compound for therapeutic research .
Properties
CAS No. |
75912-57-1 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzamide |
InChI |
InChI=1S/C12H13N3O2/c13-12(16)10-1-3-11(4-2-10)17-8-7-15-6-5-14-9-15/h1-6,9H,7-8H2,(H2,13,16) |
InChI Key |
DVALIYTWWUIPGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCCN2C=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Spiro[benzo[d][1,3]-dioxole-2,1'-cyclobutane]-5-yl)cyclopropane carboxylic acid](/img/structure/B8343204.png)



![[1-(3-Bromo-phenyl)-1-methyl-ethoxy]-trimethylsilane](/img/structure/B8343231.png)

![5-Bromo-3-methylthiobenzo[b]thiophene](/img/structure/B8343247.png)


![Ethyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B8343256.png)


